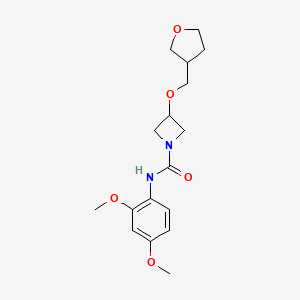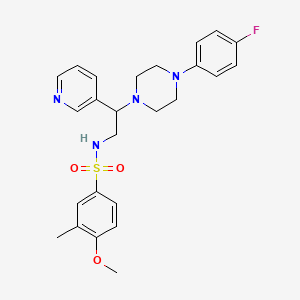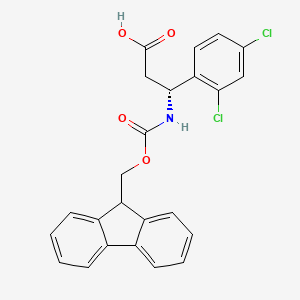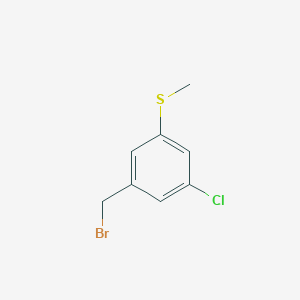
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .Molecular Structure Analysis
The molecular structure analysis would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
Biomedical Applications
This compound has potential applications in the development of fluorescent probes for biomedical research. Fluorescent probes are crucial for the rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level . They can be used in in vivo biomedical applications such as fluorescence-guided disease diagnosis and theranostics.
Organic Synthesis
In organic synthesis, “1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene” can serve as an intermediate for the synthesis of complex organic molecules. It can be utilized in the synthesis of cyclopropanes, heterocycles, and as an alkylating agent in peptide synthesis.
Pharmaceutical Industry
The compound finds its application in the pharmaceutical industry as an intermediate for the synthesis of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Material Science
“1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene” can contribute to the field of material science, particularly in the development of π-conjugated macrocycles . These macrocycles have broad applications in organic electronic devices, supramolecular assembly, and chemical sensors .
Analytical Chemistry
In analytical chemistry, this compound could be used in the development of new analytical methods or as a standard for calibration. Analytical chemistry plays a vital role in the quality control of various industrial processes and environmental monitoring .
Environmental Science
The compound may be used in environmental science to create nanocellulose-based nanocomposites . These nanocomposites have applications in biosensing, drug delivery, and tissue engineering, which can help address environmental challenges .
Advanced Nanomaterials
The synthesis and functionalization of advanced nanomaterials, such as zeolites and mesoporous silica nanoparticles, can involve “1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene” as a precursor or intermediate. These materials have significant environmental applications, including catalysis, separations, and gas adsorption .
Nanotechnology for Environmental Improvement
Nanotechnology applications for environmental improvement can benefit from the use of this compound in the synthesis of nanomaterials that aid in pollution control and sustainable development .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-3-chloro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXJJHQZQHWKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

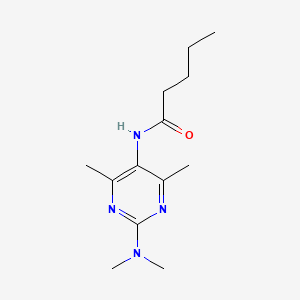
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)
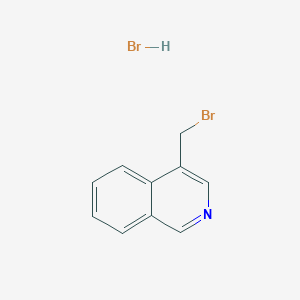
![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)
![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
